

# **Application Notes and Protocols: Inducing Differentiation in AML Cells with TDI-11055**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TDI-11055 |           |
| Cat. No.:            | B12363261 | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **TDI-11055**, a potent and orally bioavailable small-molecule inhibitor of the eleven—nineteen leukemia (ENL) protein. **TDI-11055** induces differentiation in specific subtypes of Acute Myeloid Leukemia (AML) by targeting the YEATS domain of ENL, a critical reader of histone acylation. These notes and the accompanying protocols are intended to guide researchers in utilizing **TDI-11055** for preclinical studies in AML.

#### Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Specific molecular subtypes, such as those with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1c), are particularly aggressive and often have a poor prognosis.[1][2] The ENL protein, a member of the YEATS domain family of acetyl-lysine readers, has been identified as a critical dependency for the survival and proliferation of these AML subtypes.[1][2][3]

**TDI-11055** is a first-in-class ENL inhibitor that demonstrates significant therapeutic potential.[4] [5] It functions by competitively blocking the interaction of the ENL YEATS domain with acetylated histones on the chromatin.[1][2] This displacement of ENL from key oncogenic gene loci, including MYC and the HOXA cluster, leads to the suppression of leukemogenic gene



expression programs and the induction of cellular differentiation.[1][2][6] Preclinical studies have shown that **TDI-11055** effectively inhibits the growth of MLL-r and NPM1-mutated AML cell lines and primary patient samples, and blocks disease progression in xenograft models.[1] [2][4]

#### **Data Presentation**

Table 1: In Vitro Efficacy of TDI-11055 in AML Cell Lines

| Cell Line | Genotype        | IC50 (nM) | Reference |
|-----------|-----------------|-----------|-----------|
| MV4;11    | MLL-AF4         | ~10       | [1]       |
| MOLM-13   | MLL-AF9         | ~10       | [1]       |
| OCI-AML2  | MLL-AF6         | ~100      | [7]       |
| OCI-AML3  | NPM1c           | ~10       | [1]       |
| HL-60     | MLL-wt, NPM1-wt | >10,000   | [1]       |
| K562      | MLL-wt, NPM1-wt | >10,000   | [1]       |

Table 2: Effect of TDI-11055 on Colony Formation of AML

**Primary Patient Samples** 

| AML Subtype  | TDI-11055<br>Concentration | Colony Formation Inhibition (%) | Reference |
|--------------|----------------------------|---------------------------------|-----------|
| MLL-r        | 1 μΜ                       | ~50%                            | [6]       |
| MLL-r        | 10 μΜ                      | ~90%                            | [6]       |
| NPM1-mutated | 1 μΜ                       | ~40%                            | [6]       |
| NPM1-mutated | 10 μΜ                      | ~80%                            | [6]       |

### **Signaling Pathway and Mechanism of Action**

**TDI-11055** acts as a targeted epigenetic modulator. The diagram below illustrates its mechanism of action in AML cells.





Click to download full resolution via product page

Caption: Mechanism of action of TDI-11055 in AML cells.

## **Experimental Protocols**

## **Protocol 1: Cell Viability Assay**

This protocol is for determining the half-maximal inhibitory concentration (IC50) of **TDI-11055** in AML cell lines.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TDI-11055 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. watermark02.silverchair.com [watermark02.silverchair.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Inducing Differentiation in AML Cells with TDI-11055]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363261#inducing-differentiation-in-aml-cells-with-tdi-11055]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com